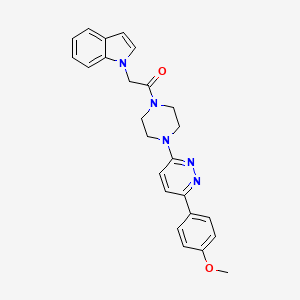
2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone" is a synthetic molecule that appears to be related to various research efforts in the field of medicinal chemistry. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves the formation of piperazinyl linkers and the introduction of various substituents to achieve desired biological effects. For instance, the electrochemical synthesis described in one study involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, leading to the formation of arylthiobenzazoles . Another study reports the design and synthesis of 3(2H)-pyridazinone derivatives with a piperazinyl linker, which showed anti-proliferative effects against cancerous cell lines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound of interest includes an indole moiety, a pyridazinone nucleus, and a piperazine ring, which are common features in pharmacologically active compounds. The presence of these functional groups suggests that the compound may interact with biological targets through various binding interactions. The structural analogs described in the papers indicate that slight modifications in the structure can significantly alter the biological activity and selectivity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored to understand their mechanism of action or to develop more potent derivatives. For example, the electrochemical oxidation mentioned in one paper leads to a Michael addition reaction, which is a common transformation in organic synthesis and drug development . The introduction of oxidative stress by some pyridazinone derivatives, as mentioned in another study, suggests that the compound may also undergo redox reactions that could be relevant to its biological activity .
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of "2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone" are not provided, the properties of similar compounds can offer some insights. For instance, the solubility, stability, and permeability of these compounds are critical for their pharmacokinetic profiles. The brain penetration capability of a related PDE5 inhibitor suggests that the compound may also be designed to cross the blood-brain barrier, which is a significant consideration for central nervous system-active drugs .
科学的研究の応用
Anticancer Activity
Compounds related to 2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone have been evaluated for their potential in cancer treatment. Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which are structurally similar, demonstrated good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar, Kumar, Roy, & Sondhi, 2013).
Analgesic and Anti-inflammatory Agents
Mannich bases of arylpyridazinones, structurally related to the compound , have shown promise as analgesic and anti-inflammatory agents. These compounds, including a variant with a 4-methoxyphenyl group, exhibited notable analgesic and anti-inflammatory activities without causing gastric ulcerogenic effects (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Anti-HIV Activity
β-Carboline derivatives, similar in structure to the compound , have been synthesized and evaluated for their activity against HIV. Certain analogues displayed selective inhibition of the HIV-2 strain, highlighting their potential as therapeutic agents in HIV treatment (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Antipsychotic Properties
Compounds similar to 2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone have been explored for their potential antipsychotic properties. Derivatives like 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones have demonstrated significant anti-dopaminergic and anti-serotonergic activities in behavioral models, suggesting their use in treating psychotic disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Antioxidant Activity
Research on compounds structurally related to 2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone has shown that they can exhibit potent antioxidant activity. This is significant in the context of treating neurodegenerative diseases, where oxidative stress plays a crucial role (Kaczor, Wojtunik‐Kulesza, Wróbel, Matosiuk, & Pitucha, 2021).
特性
IUPAC Name |
2-indol-1-yl-1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-32-21-8-6-19(7-9-21)22-10-11-24(27-26-22)28-14-16-29(17-15-28)25(31)18-30-13-12-20-4-2-3-5-23(20)30/h2-13H,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRWIOHOBZREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-hexyl-7-hydroxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2550230.png)
![2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2550231.png)
![3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2550232.png)


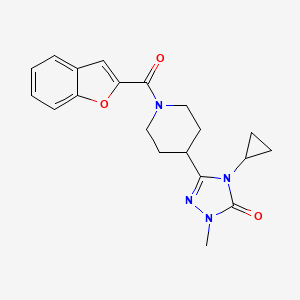
![3-Fluorosulfonyloxy-5-[methyl-(2-methylphenyl)carbamoyl]pyridine](/img/structure/B2550238.png)
![3-nitro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2550241.png)
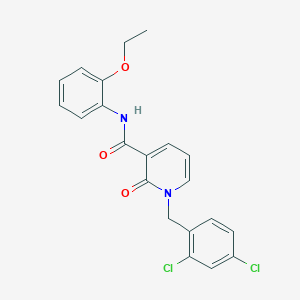
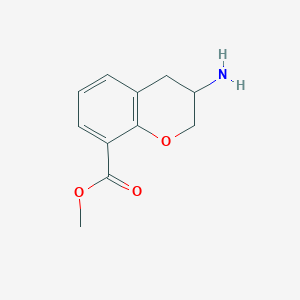

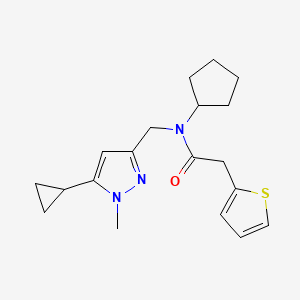
![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2550249.png)
